molecular formula C16H28O B13792720 Decahydro-1-methoxy-4,8a,9,9-tetramethyl-1,6-methanonaphthalene CAS No. 98167-54-5

Decahydro-1-methoxy-4,8a,9,9-tetramethyl-1,6-methanonaphthalene

Cat. No.: B13792720
CAS No.: 98167-54-5
M. Wt: 236.39 g/mol
InChI Key: CHNNZHWOFUDAHP-UHFFFAOYSA-N
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Description

Decahydro-1-methoxy-4,8a,9,9-tetramethyl-1,6-methanonaphthalene is a complex organic compound with the molecular formula C16H28O and a molecular weight of 236.393 g/mol . This compound is known for its unique structure, which includes multiple ring systems and a methoxy group. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Chemical Reactions Analysis

Decahydro-1-methoxy-4,8a,9,9-tetramethyl-1,6-methanonaphthalene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.

Scientific Research Applications

Decahydro-1-methoxy-4,8a,9,9-tetramethyl-1,6-methanonaphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Decahydro-1-methoxy-4,8a,9,9-tetramethyl-1,6-methanonaphthalene involves its interaction with specific molecular targets and pathways. The methoxy group and the ring structures play a crucial role in its reactivity and interactions. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Decahydro-1-methoxy-4,8a,9,9-tetramethyl-1,6-methanonaphthalene can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and chemical behavior.

Properties

CAS No.

98167-54-5

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

3-methoxy-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecane

InChI

InChI=1S/C16H28O/c1-11-6-9-16(17-5)14(2,3)12-7-8-15(16,4)13(11)10-12/h11-13H,6-10H2,1-5H3

InChI Key

CHNNZHWOFUDAHP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C(C3CCC2(C1C3)C)(C)C)OC

Origin of Product

United States

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